molecular formula C8H6FIO2 B14024699 2-Fluoro-5-iodo-3-methylbenzoic acid

2-Fluoro-5-iodo-3-methylbenzoic acid

Cat. No.: B14024699
M. Wt: 280.03 g/mol
InChI Key: ZNYJZXCHBPJGIT-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodo-3-methylbenzoic acid is an organic compound with the molecular formula C8H6FIO2 It is a derivative of benzoic acid, characterized by the presence of fluorine, iodine, and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method allows for the selective introduction of the fluorine atom. The iodination can be achieved through electrophilic substitution reactions using iodine or iodine-containing reagents.

Industrial Production Methods

Industrial production of 2-Fluoro-5-iodo-3-methylbenzoic acid may involve multi-step synthesis starting from commercially available substituted benzoic acids. The process includes nitration, halogenation, and oxidation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-iodo-3-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce carboxylic acids or ketones .

Scientific Research Applications

2-Fluoro-5-iodo-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a radiolabeling agent in positron emission tomography (PET) imaging.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-iodo-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to biological molecules. This can result in various biological effects, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-iodo-5-methylbenzoic acid
  • 2-Fluoro-5-methylbenzoic acid
  • 3-Fluoro-2-methylbenzoic acid

Uniqueness

2-Fluoro-5-iodo-3-methylbenzoic acid is unique due to the presence of both fluorine and iodine atoms on the benzene ring, which imparts distinct chemical properties.

Properties

Molecular Formula

C8H6FIO2

Molecular Weight

280.03 g/mol

IUPAC Name

2-fluoro-5-iodo-3-methylbenzoic acid

InChI

InChI=1S/C8H6FIO2/c1-4-2-5(10)3-6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12)

InChI Key

ZNYJZXCHBPJGIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)C(=O)O)I

Origin of Product

United States

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